Diphyllin

V-ATPase inhibition osteoclast bone resorption

Researchers seeking a potent and selective tool to inhibit lysosomal acidification face the challenge of inconsistent potency and off-target effects with broad-spectrum agents. Diphyllin directly addresses this as a well-characterized V-ATPase inhibitor, offering a reliable and non-cytotoxic alternative for demanding mechanistic studies. - IC₅₀ of 17 nM against human osteoclast V-ATPase, providing >100-fold selectivity over related pathways. - Broad-spectrum antiviral activity (MIC <0.25 μg/mL against VSV), validated as a positive control for host-targeting screens. - Available from BenchChem with rigorous quality control and same-day global dispatch for rapid research deployment.

Molecular Formula C21H16O7
Molecular Weight 380.3 g/mol
CAS No. 22055-22-7
Cat. No. B1215706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphyllin
CAS22055-22-7
Synonymsdiphyllin
Molecular FormulaC21H16O7
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3
InChIKeyVMEJANRODATDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphyllin (CAS 22055-22-7) – A Potent Arylnaphthalene Lignan Lactone V-ATPase Inhibitor for Anticancer and Antiviral Research


Diphyllin (CAS 22055-22-7) is a naturally occurring arylnaphthalene lignan lactone that acts as a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), exhibiting an IC₅₀ of 17 nM against the enzyme in human osteoclasts and inhibiting lysosomal acidification . This compound, isolated from various plant sources including Justicia procumbens, Phyllanthus poilanei, and Linum species, has demonstrated multifaceted biological activities encompassing anticancer, antiviral, anti-inflammatory, and anti-osteoporotic effects [1]. Its mechanism of action is primarily attributed to the disruption of endosomal and lysosomal acidification, which impairs critical cellular processes such as viral entry, autophagy, and protein trafficking [2].

V-ATPase inhibition studies
Reported nanomolar-level target engagement in cell models, supports endosomal acidification research.
Host-targeting antiviral screening
Broad-spectrum entry-blocking profile for enveloped viruses; suitable for pathway-focused screening.
Arylnaphthalene SAR studies
Core aglycone scaffold for glycosylation and C-4/C-7 derivatization research.

Why Diphyllin Cannot Be Simply Replaced by Other Arylnaphthalene Lignans or V-ATPase Inhibitors


Despite sharing a common arylnaphthalene lactone scaffold with other lignans such as justicidin B and patentiflorin A, diphyllin exhibits unique structure-activity relationships that dictate its distinct pharmacological profile and target selectivity. Simple substitution with structurally similar compounds is not straightforward because variations in the substitution pattern, particularly at the C-4 and C-7 positions, dramatically alter V-ATPase inhibitory potency, cellular uptake, and metabolic stability [1]. Furthermore, diphyllin's aglycone form serves as the core pharmacophore for glycosylated derivatives, and its intrinsic properties differ significantly from those of its glycosides, which often display reduced cellular permeability and altered biodistribution [2]. These factors necessitate careful compound selection based on specific experimental objectives.

Scaffold Structurally similar lignans (e.g., justicidin B, patentiflorin A) may exhibit divergent V-ATPase affinity and cellular uptake profiles due to C-4/C-7 substitution differences.
Form Glycosylated derivatives (e.g., phyllanthusmin D) may alter permeability and biodistribution compared to the aglycone core, limiting direct interchangeability.
Mechanism Other V-ATPase inhibitors (e.g., bafilomycin A1) may present differing cytotoxicity profiles; direct target engagement context should be reviewed per model.

Quantitative Evidence for Diphyllin Differentiation Against Key Comparators


V-ATPase Inhibitory Potency: Diphyllin vs. Bafilomycin A1

Diphyllin inhibits V-ATPase in primary human osteoclasts with an IC₅₀ of 17 nM [1], demonstrating comparable potency to the well-established V-ATPase inhibitor bafilomycin A1 (IC₅₀ ≈ 10 nM in similar assays [2]). However, diphyllin exhibits significantly lower cytotoxicity in non-osteoclast cells, providing a wider therapeutic window for bone resorption studies [1].

V-ATPase inhibition vs. bafilomycin A1
Cross-study comparable
Diphyllin IC₅₀ 17 nM vs. Bafilomycin A1 IC₅₀ ≈10 nM (primary human osteoclasts)
Supports V-ATPase inhibition endpoint review; reported lower cytotoxicity in non-osteoclast cells.
Conditions: lysosomal acidification assay. Cross-study interpretation required.
V-ATPase inhibition osteoclast bone resorption

Anti-SARS-CoV-2 Activity: Diphyllin vs. Justicidin B

In a comparative study of arylnaphthalene lignans isolated from Linum species, diphyllin and justicidin B were evaluated for anti-SARS-CoV-2 activity. Both compounds exhibited a 3-log reduction in viral copy number at a concentration of 12.5 μM in Vero E6 cells, indicating equipotent antiviral efficacy against this coronavirus [1].

Anti-SARS-CoV-2 activity vs. justicidin B
Direct head-to-head
Diphyllin: 3-log viral copy reduction at 12.5 μM; Justicidin B: equivalent reduction (Vero E6 cells)
Reported equivalent antiviral screening context; supports host-targeting entry pathway studies.
Model: Vero E6, 24 h post-infection. Broader lignan scaffold availability may influence selection.
SARS-CoV-2 antiviral lignan

Antiproliferative Activity in Colon Cancer: Diphyllin vs. Phyllanthusmin D and Glycosylated Derivatives

Against HT-29 human colon cancer cells, diphyllin (as the aglycone) exhibits an IC₅₀ of 170 nM [1]. This is slightly less potent than the glycosylated derivative phyllanthusmin D (IC₅₀ = 110 nM) [1], but importantly, diphyllin's lack of a sugar moiety confers distinct pharmacokinetic properties, including higher cellular permeability in certain contexts and a well-defined metabolic profile [2].

Antiproliferative activity vs. glycosylated derivatives
Direct head-to-head
Diphyllin IC₅₀ 170 nM; Phyllanthusmin D IC₅₀ 110 nM (HT-29 colon cancer cells)
Supports aglycone baseline for SAR and glycosylation impact review; cellular permeability context may differ.
72 h MTT assay. Permeability advantage is context-dependent.
colon cancer antiproliferative HT-29

In Vivo Antitumor Efficacy in Gastric Cancer Xenograft: Diphyllin vs. Vehicle Control

In an SGC-7901 gastric adenocarcinoma mouse xenograft model, diphyllin administered at 20 mg/kg significantly reduced tumor volume compared to vehicle control, with a concomitant decrease in intratumoral V-ATPase expression [1]. This in vivo validation distinguishes diphyllin from many synthetic V-ATPase inhibitors that lack demonstrated efficacy in animal models.

In vivo antitumor model vs. vehicle
Supporting evidence
Diphyllin 20 mg/kg: reported tumor volume reduction vs. vehicle (p
Supports in vivo model-response endpoint context; V-ATPase expression decrease observed.
Quantitative tumor reduction data limited in source abstract; preclinical model review required.
Pharmacokinetic profile vs. optimized derivative
Class-level inference
Diphyllin: F=2.70%, T₁/₂=0.108 h, AUC=43.6 h·ng/mL (ICR mice, 10 mg/kg oral)
Indicates primary utility as an in vitro tool compound; supports prodrug/derivative development context.
Data to verify for specific in vivo models; exposure profile may guide in vitro study design.
Broad-spectrum antiviral activity
Class-level inference
Active against VSV, influenza, Ebola, Zika; host-targeting endosomal acidification blockade
Supports broad-spectrum host-directed antiviral screening context; reduced resistance potential context reported.
Specific MIC data from separate sources; cell-based infection model context applies.
gastric cancer xenograft in vivo

Pharmacokinetic Limitations and Rationale for Derivative Development

Diphyllin exhibits poor oral bioavailability in mice, with an absolute oral bioavailability (F) of only 2.70% and a very short half-life (T₁/₂) of 0.108 h following oral administration [1]. This limitation underscores the compound's primary utility as an in vitro tool and a scaffold for prodrug or derivative development, rather than as an orally bioavailable drug candidate itself.

Pharmacokinetic profile vs. optimized derivative
Class-level inference
Diphyllin: F=2.70%, T₁/₂=0.108 h, AUC=43.6 h·ng/mL (ICR mice, 10 mg/kg oral)
Indicates primary utility as an in vitro tool compound; supports prodrug/derivative development context.
Data to verify for specific in vivo models; exposure profile may guide in vitro study design.
pharmacokinetics oral bioavailability metabolic stability

Broad-Spectrum Antiviral Activity: Diphyllin vs. Other Host-Targeting Antivirals

Diphyllin demonstrates broad-spectrum antiviral activity against multiple phylogenetically unrelated enveloped RNA and DNA viruses, including vesicular stomatitis virus (MIC < 0.25 μg/mL), influenza virus, and Ebola virus, by blocking endosomal acidification [REFS-1, REFS-2]. This host-targeting mechanism reduces the likelihood of viral resistance development compared to direct-acting antivirals that target viral proteins.

Broad-spectrum antiviral activity
Class-level inference
Active against VSV, influenza, Ebola, Zika; host-targeting endosomal acidification blockade
Supports broad-spectrum host-directed antiviral screening context; reduced resistance potential context reported.
Specific MIC data from separate sources; cell-based infection model context applies.
antiviral broad-spectrum host-targeting

Optimal Research and Industrial Applications for Diphyllin Based on Quantitative Evidence


In Vitro V-ATPase Inhibition and Bone Resorption Studies

Diphyllin (IC₅₀ = 17 nM) is ideally suited for in vitro studies of V-ATPase function in osteoclasts, providing a potent and relatively non-cytotoxic alternative to bafilomycin A1. Use at 10–100 nM to investigate lysosomal acidification, bone resorption, and osteoclast-osteoblast coupling mechanisms [1].

Antiviral Screening and Host-Directed Viral Entry Inhibition

Employ diphyllin (MIC < 0.25 μg/mL against VSV) in cell-based assays to block viral entry of enveloped viruses (influenza, Ebola, SARS-CoV-2) via endosomal acidification inhibition. Its broad-spectrum activity makes it a useful positive control for host-targeting antiviral screens and a tool for studying viral entry pathways [2].

Structure-Activity Relationship (SAR) Studies of Arylnaphthalene Lignans

Diphyllin serves as the essential aglycone scaffold (IC₅₀ = 170 nM against HT-29) for synthesizing and evaluating glycosylated derivatives, prodrugs, and C-4/C-7 modified analogs. Researchers use diphyllin as a baseline control to quantify improvements in potency, selectivity, and pharmacokinetic properties achieved through structural modifications [3].

In Vivo Antitumor Efficacy Studies in Xenograft Models

Diphyllin (20 mg/kg) has demonstrated in vivo tumor growth inhibition in gastric cancer xenografts. It is suitable for preclinical oncology studies evaluating V-ATPase inhibition as a therapeutic strategy, though researchers should note its poor oral bioavailability (F = 2.70%) and short half-life (T₁/₂ = 0.108 h) when designing dosing regimens [4].

Application
Selection Property
Validation Focus
V-ATPase inhibition and bone resorption studies
Target engagement in osteoclast models
Lysosomal acidification endpoints; comparative cytotoxicity review vs. bafilomycin A1
Host-targeting antiviral screening
Broad-spectrum entry inhibition profile
Viral entry pathway studies; endosomal acidification blockade context
Arylnaphthalene SAR and derivative synthesis
Core aglycone scaffold for modification
C-4/C-7 substitution impact on potency; glycosylation and permeability review
In vivo xenograft model studies
Reported model-response endpoint context
V-ATPase expression monitoring; pharmacokinetic and exposure-model review

Technical Documentation Hub

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32 linked technical documents
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